Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is a chemical compound with the molecular formula C11H7BrClNO3S and a molecular weight of 348.6 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature with a predicted boiling point of approximately 427.6°C and a density of around 1.7 g/cm³ .
Preparation Methods
The synthesis of Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or modulation of receptor function . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C11H7BrClNO3S |
---|---|
Molecular Weight |
348.60 g/mol |
IUPAC Name |
methyl 4-bromo-2-(3-chlorophenoxy)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7BrClNO3S/c1-16-10(15)8-9(12)14-11(18-8)17-7-4-2-3-6(13)5-7/h2-5H,1H3 |
InChI Key |
XUTPPEITEQKLTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)OC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
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